2-[(2,5-Dimethylphenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
Imidazole has a unique structure with two nitrogen atoms and three carbon atoms forming a five-membered ring . This structure is the basis for many natural products such as histidine, purine, histamine, and DNA-based structures .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Luminescence Sensing
Two dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized and analyzed for their luminescence sensing capabilities. These frameworks show selective sensitivity to benzaldehyde-based derivatives, making them potential fluorescence sensors for chemicals like benzaldehyde, m-methylbenzaldehydes, and m-hydroxybenzaldehyde (Shi et al., 2015).
Novel Organic Frameworks
Research on orthoamide derivatives of 1,3-dimethylparabanic acid has contributed to the development of new organic frameworks, providing insights into the chemical properties and potential applications of these compounds in various scientific and industrial fields (Kantlehner et al., 2012).
Antimicrobial and Antioxidant Activities
A study on imidazo[1,2-a]pyridine derivatives revealed their antimicrobial screening against a variety of bacterial and fungal strains. Some derivatives showed potent activity, comparable or superior to commercial drugs, highlighting their significance in developing new antimicrobial agents (Desai et al., 2012).
Catalytic Activity in Organic Synthesis
Research on biphenyl- and phenylnaphthalenyl-substituted 1H-imidazole-4,5-dicarbonitrile compounds as catalysts for the coupling reaction of nucleoside methyl phosphonamidites showcases their utility in enhancing the efficiency of organic synthesis processes (Bats et al., 2013).
Hepatoprotective Activity
A unique synthesis approach led to the creation of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and related compounds. Some of these were tested for hepatoprotective activity, with notable results suggesting potential therapeutic applications (Ram et al., 2002).
Safety And Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds will continue to be an important area of research in the future .
properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-11-6-7-12(2)14(8-11)10-24-17(25)15-16(22(5)19(24)26)20-18-21(4)13(3)9-23(15)18/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILQQULOXWBQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16810083 |
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